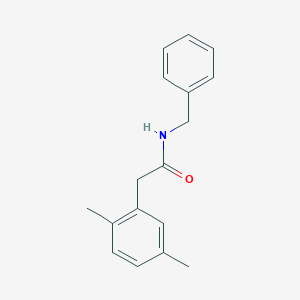

N-benzyl-2-(2,5-dimethylphenyl)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-(2,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-13-8-9-14(2)16(10-13)11-17(19)18-12-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZOPJJEIDBIQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis

N-benzyl-2-(2,5-dimethylphenyl)acetamide serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of novel compounds with desired properties. For instance, it can undergo reactions such as oxidation, reduction, and substitution, making it versatile in synthetic chemistry.

Table 1: Common Reactions of this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of sulfoxides or sulfones | H₂O₂, m-CPBA |

| Reduction | Conversion to thiols | LiAlH₄, NaBH₄ |

| Substitution | Replacement of benzyl group with other groups | Amines, thiols under basic conditions |

Antimicrobial and Antifungal Properties

Research has indicated that this compound exhibits potential biological activities. Studies have explored its antimicrobial and antifungal properties, positioning it as a candidate for developing new therapeutic agents. Its interaction with specific molecular targets suggests that it may alter the function of proteins involved in various biological pathways .

Case Study: Anticholinesterase Activity

A significant area of investigation involves the compound's potential as an anticholinesterase agent. A study demonstrated that derivatives of this compound showed notable inhibitory effects against acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's .

Industrial Applications

Material Development

In industrial chemistry, this compound is utilized in developing new materials and chemical processes. Its ability to participate in various chemical reactions makes it valuable for creating polymers and other materials with specific properties tailored for industrial needs .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical profiles of N-substituted acetamides are heavily influenced by substituent positions and heterocyclic modifications. Below is a comparative analysis of key analogs:

Key Differences and Implications

Substituent Position Effects: The 2,5-dimethylphenyl group in the target compound provides moderate steric hindrance compared to 3,5-dimethylphenyl analogs (), which may reduce binding affinity to certain enzymes but improve metabolic stability .

Heterocyclic Modifications :

- Thiomorpholin () and thiazole () rings introduce sulfur atoms, which can enhance interactions with metal ions or thiol-containing biological targets .

- Triazole-thio moieties () are associated with broad-spectrum antimicrobial activity due to their ability to disrupt microbial DNA synthesis .

Functional Group Contributions: Phenoxy groups () increase oxidative stability but may reduce reactivity in nucleophilic substitutions compared to acetamides with electron-withdrawing substituents .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Properties*

| Property | Target Compound | N-(3,5-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide |

|---|---|---|---|

| Molecular Weight (g/mol) | ~297.4 | ~348.5 | ~301.2 |

| LogP (Predicted) | 3.8 | 2.9 | 4.1 |

| Hydrogen Bond Acceptors | 2 | 4 | 3 |

| Rotatable Bonds | 5 | 3 | 4 |

*Data inferred from structural analogs and computational modeling.

- Reduced rotatable bonds in thiomorpholin and thiazole analogs may improve metabolic stability .

Q & A

Q. What are the optimal synthetic routes for N-benzyl-2-(2,5-dimethylphenyl)acetamide, and how can purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves a multi-step acylation reaction. For example:

Activate the carboxylic acid precursor (e.g., 2-(2,5-dimethylphenyl)acetic acid) with thionyl chloride (SOCl₂) to form the acyl chloride.

React with benzylamine in anhydrous dichloromethane (DCM) under nitrogen atmosphere.

Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane eluent.

Purify the crude product via column chromatography (silica gel, gradient elution). Confirm purity using HPLC (>95%) and characterize via H/C NMR .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the benzyl group (δ 7.2–7.4 ppm, aromatic protons), acetamide NH (δ 6.8–7.0 ppm), and methyl groups (δ 2.2–2.4 ppm) .

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Use SHELX software for structure refinement, analyzing bond lengths (e.g., C=O at ~1.23 Å) and torsion angles to confirm stereochemistry .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ via ESI-MS, matching theoretical molecular weight (e.g., 297.36 g/mol) .

Q. What in vitro assays are suitable for initial biological activity screening of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ against target enzymes (e.g., kinases, proteases) using fluorogenic substrates. For example, use a microplate reader to monitor fluorescence changes over time .

- Antimicrobial Susceptibility Testing : Employ broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MIC) against Gram-positive/negative bacteria .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How can contradictory data in biological activity reports (e.g., varying IC₅₀ values) be resolved?

- Methodological Answer :

- Assay Standardization : Control variables like buffer pH, temperature, and DMSO concentration (≤1% v/v).

- Structural Validation : Confirm compound stability under assay conditions via LC-MS to rule out degradation.

- Comparative Studies : Test alongside structurally analogous compounds (e.g., replacing benzyl with 4-fluorobenzyl) to isolate structure-activity relationships (SAR) .

Q. What experimental design strategies optimize reaction yield in multi-step syntheses?

- Methodological Answer :

- Design of Experiments (DOE) : Use factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, optimize acylation at 0°C vs. room temperature.

- In Situ Monitoring : Employ FTIR to track acyl chloride formation (C=O stretch at ~1800 cm⁻¹).

- Scale-Up Considerations : Use flow chemistry for reproducible mixing and heat transfer in large batches .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

- Methodological Answer :

Substituent Variation : Synthesize derivatives with modifications to the benzyl (e.g., electron-withdrawing groups) or dimethylphenyl moieties.

Biological Profiling : Test derivatives in parallel assays (e.g., enzyme inhibition, cytotoxicity).

Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes to target proteins (e.g., EGFR kinase). Correlate with experimental IC₅₀ values .

Q. What advanced techniques elucidate the mechanism of action for this compound in biological systems?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, Kd) to target proteins.

- X-ray Crystallography of Protein-Ligand Complexes : Co-crystallize the compound with its target (e.g., a kinase) and refine using SHELXL to identify key interactions (e.g., hydrogen bonds with catalytic lysine) .

- RNA Sequencing : Profile transcriptomic changes in treated cells to identify downstream pathways (e.g., apoptosis, cell cycle arrest) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.